molecular formula C9H8Cl2N2S B1349633 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 88203-19-4

4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No. B1349633
CAS RN: 88203-19-4
M. Wt: 247.14 g/mol
InChI Key: OHVYKBHIJQAUSD-UHFFFAOYSA-N
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Description

“4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine” is a chemical compound with the molecular weight of 219.07 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of pyrimidines has been described in numerous methods . For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The InChI code for “4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine” is 1S/C8H8Cl2N2O/c9-3-7-11-6-1-2-13-4-5 (6)8 (10)12-7/h1-4H2 .


Chemical Reactions Analysis

The chemical reactions of pyrimidines have been studied extensively. For example, through solution-phase parallel synthesis and high throughput evaluation, several new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were recognized as NF-κB and AP-1 inhibitors .


Physical And Chemical Properties Analysis

The physical form of “4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine” is a powder . It has a molecular weight of 219.07 . The storage temperature is at room temperature .

Scientific Research Applications

Medicinal Chemistry Scaffolding

Compounds similar to “4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine” serve as scaffolds in medicinal chemistry for developing potent kinase inhibitors. These inhibitors are promising candidates for cancer therapy and treatments for inflammatory skin disorders like atopic dermatitis .

Anti-inflammatory Agents

Related pyrimidine derivatives have been synthesized and identified as NF-κB and AP-1 inhibitors, indicating potential use as anti-inflammatory agents .

Anticancer Activity

Derivatives of pyrrolo[2,3-d]pyrimidine containing chlorine atoms have been designed and synthesized with demonstrated in vitro anticancer activity. This suggests that the compound may also be explored for its anticancer properties .

Cytotoxicity Studies

Pyrimidine derivatives have shown cytotoxic activities against various cancer cell lines, suggesting that “4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine” could be studied for similar cytotoxic effects .

Safety and Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

The future directions of research on pyrimidines include the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

4-chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2S/c1-4-5(2)14-9-7(4)8(11)12-6(3-10)13-9/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVYKBHIJQAUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)CCl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368511
Record name 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine

CAS RN

88203-19-4
Record name 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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